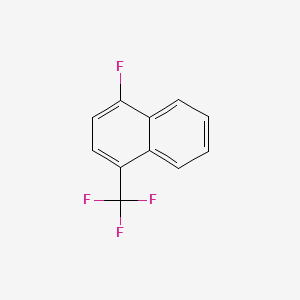

1-Fluoro-4-(trifluoromethyl)naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Fluoro-4-(trifluoromethyl)naphthalene, also known as 1-TFN, is an organic compound with a unique structure. It is classified as a fluorinated aromatic compound, and is composed of a benzene ring with a single fluorine atom and three trifluoromethyl groups. 1-TFN has been studied extensively due to its potential applications in the fields of organic synthesis and materials science. In

Wissenschaftliche Forschungsanwendungen

Selective Fluorination of Aromatic Compounds

Research indicates the effectiveness of novel N-F fluorinating agents in the selective fluorination of polycyclic aromatic hydrocarbons. Naphthalene, for example, can be site-selectively fluorinated to produce 1-fluoronaphthalene, showcasing the potential of using 1-Fluoro-4-(trifluoromethyl)naphthalene derivatives in synthesizing fluorinated aromatic compounds with specific regioselectivity, dependent on substituent nature and position (Stavber, Zupan, 1996).

Synthesis of Fluorinated Naphthoic Acids

Aryl carboxamides are crucial structural units in several biologically active compounds. Synthesis efforts have focused on mono- and difluoronaphthoic acids, derivatives of 1-Fluoro-4-(trifluoromethyl)naphthalene. These efforts highlight a broader application in medicinal chemistry, providing pathways to synthesize fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. The process involves electrophilic fluorination and showcases the compound's versatility in synthesizing structurally diverse bioactive compounds (Tagat et al., 2002).

Development of Fluorine-Containing Polymers

The incorporation of fluorine-containing naphthalene units into polymers has been explored to enhance thermal stability. A study synthesized novel fluorine-containing poly(aryl ether ketone)s with 1,4-naphthylene units, resulting in materials exhibiting outstanding thermal stability and mechanical properties. These polymers, due to their low dielectric constants and high glass transition temperatures, have potential applications in high-performance electronic materials (Zhang et al., 2006).

Regiochemistry in Metalation Reactions

The metalation and subsequent electrophilic trapping of 2-fluoronaphthalene and 2-(trifluoromethyl) naphthalene derivatives demonstrate varying regioisomeric outcomes. This research provides insight into the factors influencing the regiochemistry of metalation at specific positions on the naphthalene ring, offering valuable information for the strategic synthesis of complex fluorinated organic compounds (Ruzziconi et al., 2010).

Safety And Hazards

1-Fluoro-4-(trifluoromethyl)naphthalene is identified as an irritant . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Eigenschaften

IUPAC Name |

1-fluoro-4-(trifluoromethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWWFQBBDMGGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499707 |

Source

|

| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(trifluoromethyl)naphthalene | |

CAS RN |

59080-13-6 |

Source

|

| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)